1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Description
Chemical Formula: C₉H₁₁NO₅S CAS Number: 75259-32-4 Structural Features:
- Ethanesulfonyl group (-SO₂C₂H₅) at position 1.
- Methoxy group (-OCH₃) at position 2.
- Nitro group (-NO₂) at position 3.
This compound is a nitroaromatic sulfonamide derivative with applications in medicinal chemistry and organic synthesis. Its synthesis involves sulfonation and nitration reactions, as inferred from related compounds in . Key properties include moderate solubility in polar organic solvents and stability under controlled conditions.
Properties
IUPAC Name |
1-ethylsulfonyl-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(10(11)12)6-8(9)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQJZKCGQWBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265945 | |
| Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75259-32-4 | |
| Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75259-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl group, the methoxy group, and the nitro group onto the benzene ring. One common method involves the sulfonylation of 2-methoxy-4-nitrobenzene using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products:
Sulfonamide or sulfonate derivatives: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Formyl or carboxyl derivatives: from oxidation of the methoxy group.
Scientific Research Applications
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of functional materials, such as polymers and resins, where the sulfonyl group can impart desirable properties like increased solubility and thermal stability
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-methoxy-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Reduction: The nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group.
Oxidation: The methoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 1-Methylsulfonyl-4-nitrobenzene (CAS: Not specified)
- Structural Differences :
- Methylsulfonyl (-SO₂CH₃) replaces ethanesulfonyl.
- Absence of methoxy group.
- Impact on Properties: Reduced steric hindrance due to smaller sulfonyl group. Lower molecular weight (C₇H₇NO₄S, ~201.2 g/mol) compared to the target compound (257.25 g/mol). Crystal structure analysis reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds, unlike the target compound .
Compound B : 1-(Bromomethyl)-2-methoxy-4-nitrobenzene (CAS: 90434-16-5)
- Structural Differences :
- Bromomethyl (-CH₂Br) replaces ethanesulfonyl.
- Impact on Properties: Higher reactivity in nucleophilic substitution due to bromine. Molecular weight: 246.06 g/mol . Potential for cross-coupling reactions, unlike the sulfonamide-based target compound.
Compound C : 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS: 30158-46-4)
- Structural Differences :
- Bulky 2-chloro-2-phenylethylsulfonyl group replaces ethanesulfonyl.
- Impact on Properties :
- Increased steric hindrance limits accessibility in catalytic reactions.
- Enhanced lipophilicity due to phenyl group .
Biological Activity
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group, a methoxy group, and an ethanesulfonyl moiety, contributing to its unique chemical reactivity and potential biological effects. Its molecular formula is C9H11N2O4S.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. This is attributed to their ability to interfere with folate synthesis in bacteria, which is critical for their growth and reproduction.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .
- Anticancer Activity Assessment : In vitro studies have demonstrated that this compound can significantly reduce the viability of specific cancer cell lines, such as breast and prostate cancer cells. The study utilized various assays to measure cell proliferation and apoptosis, confirming the compound's cytotoxic effects .
The biological activity of this compound is believed to stem from its interaction with key enzymes involved in metabolic pathways. Specifically, it may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. Additionally, its nitro group can undergo reduction within cells, generating reactive intermediates that may contribute to its anticancer activity by inducing oxidative stress within malignant cells.
Toxicological Studies
While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies have indicated that high doses can lead to adverse effects such as anemia and organ weight changes in animal models. Chronic exposure has been linked to histopathological changes in vital organs like the liver and kidneys, necessitating further investigation into dose-response relationships and long-term effects .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Sulfanilamide | High | Moderate | Low |
| Trimethoprim | High | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
